molecular formula C17H29N3O4 B13194957 tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate

tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate

Cat. No.: B13194957
M. Wt: 339.4 g/mol
InChI Key: BBUXRQLNDDNULX-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl group, a hydroxylated cyclohexyl ring, and a 3-isopropyl-1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole heterocycle is notable for its electron-deficient aromatic system, which enhances metabolic stability and influences binding interactions in biological systems . Such structural motifs are common in medicinal chemistry, particularly in protease inhibitors or kinase-targeting agents, though specific applications of this compound require further investigation.

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-[4-hydroxy-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate

InChI

InChI=1S/C17H29N3O4/c1-11(2)14-19-13(24-20-14)10-17(22)8-6-12(7-9-17)18-15(21)23-16(3,4)5/h11-12,22H,6-10H2,1-5H3,(H,18,21)

InChI Key

BBUXRQLNDDNULX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate typically involves multiple steps One common approach is to start with the preparation of the oxadiazole ring, followed by its attachment to a cyclohexyl moietyReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable in understanding biological processes at the molecular level .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its combination of a hydroxylated cyclohexyl scaffold, a 1,2,4-oxadiazole ring, and a bulky tert-butyl carbamate. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Heterocycle Type Key Substituents Functional Groups
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate (Target) C₁₉H₃₀N₃O₄ 376.47 g/mol 1,2,4-Oxadiazole Isopropyl, Hydroxycyclohexyl Carbamate, Hydroxyl
tert-Butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate C₁₇H₂₂N₂O₄ 318.37 g/mol 1,2-Oxazole (dihydro) 4-Methoxyphenyl Carbamate, Ether
tert-Butyl (4-methyloxazol-5-yl)carbamate C₉H₁₄N₂O₃ 198.22 g/mol Oxazole Methyl Carbamate

Key Observations :

  • Substituents : The hydroxylated cyclohexyl group introduces stereochemical complexity absent in simpler analogs, which may influence conformational preferences and target binding .
  • Bulk : The tert-butyl carbamate is conserved across analogs, suggesting its role as a protective group or steric modulator.
Physicochemical Properties
  • Solubility: The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs like the 4-methyloxazole derivative . However, the bulky tert-butyl group and hydrophobic cyclohexyl ring likely reduce solubility relative to smaller carbamates.
  • Stability : 1,2,4-Oxadiazoles are generally resistant to hydrolysis under physiological conditions compared to 1,2-oxazoles, which may degrade more readily in acidic environments .
  • LogP : The target’s LogP is expected to be higher than that of the dihydro-1,2-oxazole analog (due to the cyclohexyl group) but lower than purely aromatic oxazoles.
Commercial and Research Relevance
  • In contrast, analogs like the 4-methyloxazole derivative are available but lack structural complexity.
  • Applications : Compounds with 1,2,4-oxadiazoles are frequently explored in drug discovery for antimicrobial or anti-inflammatory activity. The hydroxylated cyclohexane motif may align with neuraminidase inhibitors or steroid-mimetic agents, though specific targets remain speculative without experimental data.

Biological Activity

tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds can possess significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests similar potential .
  • Anti-inflammatory Effects : Compounds containing oxadiazole moieties have been associated with anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases .
  • Cytotoxicity : Some studies indicate that related compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the inhibition of specific kinases or phospholipases that are critical for cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes. This inhibition can lead to a decrease in pro-inflammatory mediators .
  • Modulation of Signaling Pathways : By interacting with various receptors, including Toll-like receptors (TLRs), this compound may modulate signaling pathways associated with immune responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits significant antimicrobial properties against various pathogens
Anti-inflammatoryReduces inflammatory markers in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various oxadiazole derivatives, it was found that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be below 100 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Properties

Another research highlighted the anti-inflammatory effects of oxadiazole-containing compounds in a murine model of arthritis. Administration of these compounds resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 3: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of related compounds on human cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis as measured by annexin V staining and caspase activation assays.

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